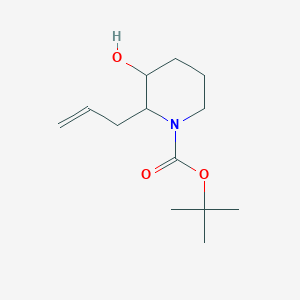![molecular formula C11H12F3NO5 B11816500 Methyl 1'-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3'-azetidine]-1-carboxylate](/img/structure/B11816500.png)
Methyl 1'-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3'-azetidine]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1’-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3’-azetidine]-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its trifluoroacetyl group, which imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1’-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3’-azetidine]-1-carboxylate typically involves a multi-step process. One common method includes the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is facilitated by using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the principles of organic synthesis involving photoredox catalysis and annulation reactions are likely employed. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 1’-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3’-azetidine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 1’-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3’-azetidine]-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1’-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3’-azetidine]-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 3,5-bis[(2,2,2-trifluoroacetyl)oxy]tricyclo[3.3.1.13,7]dec-1-yl ester
- 4-Methyl-N-(2,2,4,4-tetrachloro-3-oxo-8-oxabicyclo[3.2.1.]oct-6-en-1-ylmethyl)-benzenesulfonamide
Uniqueness
Methyl 1’-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3’-azetidine]-1-carboxylate is unique due to its spirocyclic structure and the presence of a trifluoroacetyl group. These features confer distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H12F3NO5 |
|---|---|
Molecular Weight |
295.21 g/mol |
IUPAC Name |
methyl 1'-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3'-azetidine]-1-carboxylate |
InChI |
InChI=1S/C11H12F3NO5/c1-18-7(16)9-2-6(9)10(19-5-9)3-15(4-10)20-8(17)11(12,13)14/h6H,2-5H2,1H3 |
InChI Key |
YHSNOLVCILMTKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC1C3(CN(C3)OC(=O)C(F)(F)F)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)

![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11816457.png)







